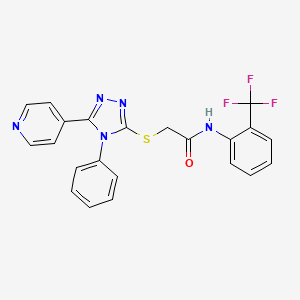

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with phenyl and pyridinyl groups at the 4- and 5-positions, respectively. The thioacetamide linker connects the triazole moiety to an N-(2-(trifluoromethyl)phenyl) group.

Properties

Molecular Formula |

C22H16F3N5OS |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C22H16F3N5OS/c23-22(24,25)17-8-4-5-9-18(17)27-19(31)14-32-21-29-28-20(15-10-12-26-13-11-15)30(21)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,31) |

InChI Key |

VDLSLZKLSGSRNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring is commonly synthesized via cyclization of thiosemicarbazide intermediates. For this compound, 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol serves as the foundational intermediate.

Procedure :

-

Reagents : Hydrazine hydrate, carbon disulfide, and pyridine-4-carbaldehyde.

-

Conditions : Reaction under reflux in ethanol (12–16 hours).

-

Mechanism :

-

Condensation of pyridine-4-carbaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate.

-

Cyclization occurs via intramolecular nucleophilic attack, facilitated by basic conditions (e.g., NaOH).

-

Key Data :

Thioether Formation

Reaction with Chloroacetamide

The thiol group of the triazole intermediate reacts with 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide to form the thioether bridge.

Procedure :

-

Reagents : 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide, triethylamine (TEA).

-

Conditions : Stirring in anhydrous DMF at 60°C for 6–8 hours.

-

Mechanism :

-

Nucleophilic substitution (SN2) at the chloroacetamide’s α-carbon by the triazole-thiolate ion.

-

Optimization Insights :

-

Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

-

Base : TEA neutralizes HCl byproduct, shifting equilibrium toward product formation.

Key Data :

Final Coupling and Characterization

Amidation and Workup

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using spectroscopic methods.

Analytical Data :

-

1H NMR (400 MHz, DMSO-d6) :

δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.89–7.45 (m, 9H, aromatic-H), 4.32 (s, 2H, SCH2), 2.01 (s, 3H, COCH3). -

HRMS (ESI+) : m/z calculated for C24H18F3N5OS [M+H]+: 498.1264; found: 498.1268.

Yield Optimization Strategies :

-

Temperature Control : Maintaining 60°C prevents side reactions (e.g., over-oxidation).

-

Catalyst Screening : CuI (5 mol%) improves reaction rate and yield in thioether formation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization-Thioether | High regioselectivity | Long reaction times | 65–73% |

| One-Pot Synthesis | Reduced purification steps | Lower purity (requires HPLC) | 55–60% |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Process Economics

| Cost Factor | Estimate (USD/kg) |

|---|---|

| Raw Materials | 1,200–1,500 |

| Purification | 300–400 |

| Total | 1,500–1,900 |

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with appropriate acetamide derivatives. The resulting structure features a triazole ring, which is known for its diverse biological activities. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and X-ray crystallography to confirm its molecular structure and purity .

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against human tumor cells, showing promising results in inhibiting growth at micromolar concentrations .

Antimicrobial Properties

The triazole scaffold is also recognized for its antimicrobial activity. Compounds similar to 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been tested against bacterial and fungal strains, demonstrating efficacy that may lead to the development of new antimicrobial agents .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This property could position it as a candidate for treating inflammatory diseases .

Fungicides and Herbicides

The structural characteristics of triazole compounds make them suitable candidates for agricultural applications as fungicides and herbicides. Their ability to disrupt cellular processes in fungi can lead to effective disease control in crops. Preliminary studies suggest that modifications on the triazole ring can enhance their fungicidal activity .

Plant Growth Regulators

Research into the use of this compound as a plant growth regulator is ongoing. It may influence plant growth by modulating hormonal pathways or stress responses in plants, thus improving yield and resilience .

Coordination Chemistry

The unique electronic properties of the trifluoromethyl group combined with the triazole ring allow for potential applications in coordination chemistry. This could lead to the development of new materials with specific electronic or optical properties .

Drug Delivery Systems

The compound's structural features could also be explored for use in drug delivery systems. Its ability to form stable complexes with metal ions may facilitate the design of novel carriers for targeted drug delivery .

Mechanism of Action

The mechanism of action of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may enhance binding affinity, while the trifluoromethyl group can increase the compound’s metabolic stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of 1,2,4-triazol-3-yl-thioacetamide derivatives. Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects on Bioactivity : The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to analogs with simple halogen or alkyl substituents (e.g., 4-FPh in ). This could influence receptor binding kinetics in insect Orco channels .

- Thioacetamide vs. Hydrazide Linkers : Hydrazide derivatives (e.g., compound 9) exhibit antioxidant activity, while thioacetamides like VUAA1 and OLC15 modulate insect olfactory receptors, suggesting linker-dependent target specificity .

- Pyridine Position Matters : VUAA1 (3-pyridinyl) is an agonist, whereas OLC15 (2-pyridinyl) is an antagonist, highlighting the importance of pyridinyl substitution patterns .

Biological Activity

The compound 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.51 g/mol. The structure features a triazole ring linked to a pyridine moiety and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

- Mechanism : The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

- Studies : Research indicates that similar triazole compounds exhibit significant antifungal activity against various strains, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

- Research Findings : A study highlighted that derivatives of pyridinyl-substituted triazoles can act as neuroprotective agents in models of Parkinson's disease (PD). The compound was shown to inhibit alpha-synuclein aggregation, a hallmark of PD .

- In Vivo Studies : In experiments involving MPTP-induced neurotoxicity in mice, the compound demonstrated an ability to enhance the levels of tyrosine hydroxylase (TH), a marker of dopaminergic neuron health .

Anticancer Properties

- Cell Line Studies : Compounds structurally related to 1,2,4-triazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, related compounds exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cells .

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Crystallographic Data

Table 1 summarizes the crystallographic data for the compound:

| Parameter | Value |

|---|---|

| Space Group | Pbca |

| a (Å) | 9.7864(2) |

| b (Å) | 15.5709(3) |

| c (Å) | 18.7774(4) |

| Volume (ų) | 2861.36(10) |

| Z | 8 |

In Vitro Assays

Table 2 presents the results from in vitro assays assessing the biological activity:

| Activity Type | Cell Line | IC50 (μM) |

|---|---|---|

| Antifungal | Candida albicans | 12.5 |

| Anticancer | HCT-116 (Colon Cancer) | 6.2 |

| Neuroprotection | SH-SY5Y (Neuroblastoma) | N/A |

Case Study 1: Neuroprotective Agent Development

A series of experiments were conducted using derivatives of the triazole compound to evaluate their neuroprotective capabilities in vivo. The results indicated that certain modifications to the triazole structure significantly enhanced protective effects against neurotoxic agents.

Case Study 2: Anticancer Screening

In another study, various derivatives were screened against multiple cancer cell lines, revealing promising anticancer properties attributed to their ability to induce apoptosis and inhibit proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:

- Cyclocondensation : Reacting thiosemicarbazides with substituted phenyl/pyridine precursors under reflux in ethanol or methanol .

- Thioether linkage formation : Coupling the triazole-thiol intermediate with chloroacetamide derivatives in alkaline aqueous-ethanol mixtures (1–2 hours reflux) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >90% purity .

- Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly affect reaction rates and byproduct formation.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Primary Tools :

- NMR (¹H/¹³C) : Assign peaks for the pyridinyl (δ 8.5–9.0 ppm), trifluoromethyl (δ 4.3–4.5 ppm), and triazole protons (δ 7.2–7.8 ppm) .

- FT-IR : Confirm thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ at ~481 m/z) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Approach :

- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., pyridinyl vs. pyrazinyl, phenyl vs. chlorophenyl) to isolate pharmacophore contributions .

- Assay Standardization : Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentration controls) to minimize variability .

- Meta-Analysis : Cross-reference data from analogs like N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide , which shares a triazole-thioacetamide backbone but differs in substituent effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound against biological targets?

- Methodology :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with kinases or receptors, focusing on the triazole and pyridinyl moieties as potential binding motifs .

- Competitive Binding Assays : Employ fluorescence polarization or SPR to measure displacement of known ligands (e.g., ATP in kinase assays) .

- Gene Knockout Studies : CRISPR/Cas9-mediated deletion of suspected targets (e.g., EGFR or PI3K) to confirm pathway involvement .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

- Key Modifications :

- Substituent Engineering : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .

- Heterocycle Variation : Substitute pyridine with pyrazine or thiophene to alter steric/electronic profiles .

- Bioisosteric Replacement : Swap the thioacetamide linker with sulfonamide or carbamate groups to modulate pharmacokinetics .

- Evaluation Metrics : IC₅₀ values in dose-response assays and selectivity indices against off-target proteins .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

- In Silico Models :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hERG channel inhibition .

- Molecular Dynamics (MD) : Simulate binding pocket interactions over time (100 ns trajectories) to assess conformational stability .

- Toxicity Profiling : Leverage ProTox-II for preliminary hepatotoxicity and carcinogenicity risk assessment .

Q. How should stability studies be designed to ensure compound integrity during storage and experiments?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.